molecular formula C16H18N2O5S B12799362 1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine CAS No. 137897-75-7

1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine

Cat. No.: B12799362
CAS No.: 137897-75-7
M. Wt: 350.4 g/mol
InChI Key: KMERLRPVDCNMIX-UHFFFAOYSA-N
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Description

3’-AcHEPT is a chemical compound that has garnered significant interest in various fields of scientific research Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-AcHEPT typically involves a series of chemical reactions that require precise conditions to achieve high yields and purity. One common synthetic route involves the reaction of precursor compounds under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reactions and improve efficiency.

Industrial Production Methods

In an industrial setting, the production of 3’-AcHEPT is scaled up using large reactors and automated systems to ensure consistency and quality. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3’-AcHEPT undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of 3’-AcHEPT include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from the reactions of 3’-AcHEPT depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds

Scientific Research Applications

3’-AcHEPT has a wide range of applications in scientific research, making it a valuable tool in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Researchers utilize 3’-AcHEPT to study cellular processes and molecular interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.

    Industry: 3’-AcHEPT is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-AcHEPT involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These interactions result in various biological effects, making 3’-AcHEPT a subject of interest for understanding cellular mechanisms and developing new therapeutic strategies.

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 3’-AcHEPT, including:

  • 3’-AcHEPT analogs
  • 3’-AcHEPT derivatives
  • Other heterocyclic compounds with similar functional groups

Uniqueness of 3’-AcHEPT

What sets 3’-AcHEPT apart from similar compounds is its unique combination of functional groups and structural features. These characteristics confer specific reactivity and biological activity, making 3’-AcHEPT a versatile and valuable compound for various applications.

Properties

CAS No.

137897-75-7

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-7-6-19)15(10)24-13-5-3-4-12(8-13)11(2)20/h3-5,8,19H,6-7,9H2,1-2H3,(H,17,21,22)

InChI Key

KMERLRPVDCNMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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